3-Chloro-5-cyclopropyl-1,2,4-thiadiazole
Overview
Description
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole is an organic compound with the molecular formula C5H5ClN2S It is a member of the thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole typically involves the reaction of cyclopropylamine with thiocarbonyl diimidazole, followed by chlorination. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido-5-cyclopropyl-1,2,4-thiadiazole or 3-thiocyanato-5-cyclopropyl-1,2,4-thiadiazole can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically yields thiadiazoline derivatives.
Scientific Research Applications
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1,2,4-thiadiazole
- 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
- 2-Chloro-1,3,4-thiadiazole
Uniqueness
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of new compounds with enhanced biological activity and improved physicochemical properties.
Properties
IUPAC Name |
3-chloro-5-cyclopropyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQSSOBUMSYNMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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